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molecular formula C11H11NO3 B8334765 (1-Oxo-indan-5-yl)-carbamic acid methyl ester

(1-Oxo-indan-5-yl)-carbamic acid methyl ester

Cat. No. B8334765
M. Wt: 205.21 g/mol
InChI Key: AWLREWBCGWMDMV-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

To a suspension of 5-Amino-indan-1-one (commercially available, 100 mg, 0.679 mmol, 1 eq.) in a 2:1 v/v mixture of EtOAc/H2O (6 mL) is added NaHCO3 (114 mg, 1.36 mmol, 2 eq.). The resulting mixture is cooled to 0° C. followed by the addition of methyl chloroformate (0.052 mL, 0.679 mmol, 1 eq.). After stirring at 0° C. for 15 min., the reaction is warmed to 25° C. and stirred for 12 h. The reaction is diluted with EtOAc and sequentially washed with 1 N HCl (aq) and saturated aqueous NaCl. The resulting organic solution is dried over Na2SO4 and concentrated to give (1-Oxo-indan-5-yl)-carbamic acid methyl ester as a tan solid (124 mg, 89% yield). [MS: (ES+) 206.1 (M+1)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc H2O
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
114 mg
Type
reactant
Reaction Step Three
Quantity
0.052 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.C[CH2:13][O:14][C:15](C)=[O:16].O.C([O-])(O)=O.[Na+].ClC(OC)=O>CCOC(C)=O>[CH3:13][O:14][C:15](=[O:16])[NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)=O
Step Two
Name
EtOAc H2O
Quantity
6 mL
Type
reactant
Smiles
CCOC(=O)C.O
Step Three
Name
Quantity
114 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0.052 mL
Type
reactant
Smiles
ClC(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
WASH
Type
WASH
Details
sequentially washed with 1 N HCl (aq) and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic solution is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(NC=1C=C2CCC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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